molecular formula C17H13ClN4OS B2662207 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 893974-41-9

6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

Cat. No.: B2662207
CAS No.: 893974-41-9
M. Wt: 356.83
InChI Key: QQPYZQFZDZOMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a nicotinamide core substituted with a chlorine atom at the 6-position and a 3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl group at the amide nitrogen.

Properties

IUPAC Name

6-chloro-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c18-15-5-4-12(9-19-15)16(23)20-13-3-1-2-11(8-13)14-10-22-6-7-24-17(22)21-14/h1-5,8-10H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPYZQFZDZOMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide typically involves multi-step organic synthesis. One common method involves the initial formation of the imidazo[2,1-b]thiazole ring system through the reaction of 2-aminothiazoles with α-halocarbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability .

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide involves its interaction with specific molecular targets within cells. It can bind to and inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name / Identifier Molecular Formula Molecular Weight Key Structural Features Biological Activity / Target References
Target Compound C₁₈H₁₄ClN₅OS 387.85 g/mol 6-Chloro-nicotinamide linked to dihydroimidazothiazole-phenyl Hypothesized: SIRT/HDAC modulation
SRT1720 C₂₅H₂₄ClN₇OS 538.02 g/mol Quinoxaline-carboxamide with piperazine-methyl-imidazothiazole SIRT1 agonist (EC₅₀ = 0.16 μM)
N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide C₁₅H₁₁ClN₄O₂S 346.79 g/mol 6-Hydroxy-nicotinamide linked to 4-chlorophenyl-thiazole Antimicrobial activity (structure-activity relationship)
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) C₁₂H₅ClFN₃O₃S₂ 357.95 g/mol Benzo[b]thiophene-carboxamide with chloro, fluoro, and nitrothiazole substituents Antibacterial/antiparasitic (µM-range IC₅₀)
6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine (3e) C₁₂H₉ClF₃N₃OS 335.73 g/mol Imidazothiazine core with chloro-trifluoromethylpyridine substitution Synthetic intermediate; no activity reported
Nicotinamide C₆H₆N₂O 122.12 g/mol Unsubstituted nicotinamide SIRT1/2 inhibitor (IC₅₀ = 50–100 μM)

Key Structural and Functional Insights:

Core Scaffold Differences: The target compound’s nicotinamide scaffold contrasts with SRT1720’s quinoxaline-carboxamide, which is critical for SIRT1 activation . Nicotinamide derivatives (e.g., the target compound) are typically associated with HDAC inhibition or sirtuin antagonism, whereas SRT1720’s quinoxaline group enables NAD⁺-dependent SIRT1 activation . The chloro substituent on the target’s pyridine ring may improve lipophilicity and target binding compared to hydroxylated analogs (e.g., ’s compound), which could enhance membrane permeability .

Biological Activity: SRT1720 exhibits nanomolar potency for SIRT1 activation, while nicotinamide itself is a weak SIRT1/2 inhibitor (µM-range IC₅₀) . The target compound’s activity likely depends on whether its chloro-imidazothiazole moiety counteracts nicotinamide’s inhibitory effects or synergizes with other functional groups. Antimicrobial analogs (e.g., compound 86 in ) highlight the role of halogenation (Cl, F) and heterocyclic systems (thiophene, thiazole) in targeting bacterial enzymes, suggesting the target compound could be optimized for similar applications .

Physicochemical Properties: The target compound’s molecular weight (387.85 g/mol) and imidazothiazole-phenyl linkage may reduce solubility compared to smaller analogs like nicotinamide but improve proteolytic stability .

Biological Activity

6-Chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and research findings from diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C14H14ClN5OSC_{14}H_{14}ClN_5OS, with a molecular weight of approximately 315.81 g/mol. The presence of the imidazo[2,1-b]thiazole moiety is crucial for its biological properties.

Research indicates that compounds containing imidazo[2,1-b]thiazole structures often exhibit interactions with various biological targets, including enzymes and receptors involved in disease processes. For instance, studies have shown that similar compounds can inhibit fungal ergosterol synthesis by targeting the CYP51 enzyme, a pathway comparable to azole drug action .

Antifungal Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit antifungal properties. For example, compounds similar to this compound have shown significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

Cytotoxicity

In vitro cytotoxicity assays have been conducted using various cell lines, including NIH/3T3. The IC50 values for related compounds suggest that they exhibit selective toxicity towards fungal cells while maintaining low toxicity towards mammalian cells. For instance, some derivatives showed IC50 values exceeding 1000 µM against NIH/3T3 cells, indicating a favorable therapeutic index .

Table 1: Biological Activity Summary

Compound NameBiological ActivityMIC (μg/mL)IC50 (μM)
This compoundAntifungalSimilar to ketoconazole>1000
Compound 2dAntifungal1.23 (C. parapsilosis)148.26 (NIH/3T3)
Compound 2eAntifungalNot specified187.66 (NIH/3T3)

Note: The MIC values indicate effective concentrations against specific fungal strains.

Pharmacokinetics and Drug-Likeness

ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that compounds similar to this compound possess favorable pharmacokinetic profiles. These compounds demonstrate good solubility and permeability characteristics essential for oral bioavailability.

Q & A

Basic: What are the optimal synthetic routes for 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with aromatic coupling and heterocyclic ring formation. Key steps include:

  • Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., using acetonitrile under reflux) .
  • Step 2: Coupling the thiazole intermediate with a nicotinamide derivative via Buchwald-Hartwig amination or Ullmann-type reactions .
  • Step 3: Chlorination at the 6-position using POCl₃ or other chlorinating agents .

Key Considerations:

  • Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC to track intermediates .
  • Purification: Column chromatography or recrystallization for high purity (>95%) .

Example Reaction Conditions Table:

StepReagents/ConditionsCharacterization MethodReference
1Acetonitrile, reflux, 1–3 min¹H NMR, TLC
2Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°CHPLC, MS
3POCl₃, DMF (catalytic), 80°C, 12 h¹³C NMR, IR

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm), imidazo-thiazole protons (δ 6.5–7.5 ppm), and chloro/amide groups .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy: Confirm C=O (1640–1680 cm⁻¹) and C-Cl (690–750 cm⁻¹) stretches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.